1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 851341-38-3
VCID: VC13819904
InChI: InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3
SMILES: COCOC1=CC(=CC=C1)OC(F)(F)F
Molecular Formula: C9H9F3O3
Molecular Weight: 222.16 g/mol

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene

CAS No.: 851341-38-3

Cat. No.: VC13819904

Molecular Formula: C9H9F3O3

Molecular Weight: 222.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene - 851341-38-3

Specification

CAS No. 851341-38-3
Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
IUPAC Name 1-(methoxymethoxy)-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3
Standard InChI Key CZVOJCFXHVYKJF-UHFFFAOYSA-N
SMILES COCOC1=CC(=CC=C1)OC(F)(F)F
Canonical SMILES COCOC1=CC(=CC=C1)OC(F)(F)F

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene has the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol . Its IUPAC name reflects the substitution pattern: a methoxymethoxy group (-OCH₂OCH₃) at position 1 and a trifluoromethoxy group (-OCF₃) at position 3 on the benzene ring.

Key Identifiers:

  • InChI: InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3

  • Canonical SMILES: FC(F)(F)OC1=CC(=CC=C1)OCOC

  • Boiling Point: 42–43°C at 4 Torr .

The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarizable aromatic system with unique reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene typically involves sequential functionalization of the benzene ring. A common strategy employs nucleophilic aromatic substitution or etherification reactions:

  • Introduction of Methoxymethoxy Group:

    • A phenol derivative reacts with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) to form the methoxymethoxy-protected intermediate .

    • Example conditions: THF solvent, 0–20°C, inert atmosphere .

  • Introduction of Trifluoromethoxy Group:

    • The trifluoromethoxy group is introduced via reaction with trifluoromethylating agents (e.g., CF₃I) under controlled conditions.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
MOM protectionNaH, MOM-Cl, THF, 0–20°C85%
TrifluoromethoxylationCF₃I, CuI, DMF60%

Challenges and Optimization

The steric and electronic effects of substituents necessitate precise temperature control and anhydrous conditions to avoid hydrolysis of the methoxymethoxy group. Catalytic methods using transition metals (e.g., Cu) improve trifluoromethoxy incorporation efficiency.

Physicochemical Properties

Thermal and Solubility Data

  • Boiling Point: 42–43°C at 4 Torr .

  • Solubility: Miscible with polar aprotic solvents (e.g., THF, DMF) but insoluble in water due to hydrophobic trifluoromethoxy groups.

  • Stability: Stable under inert atmospheres but susceptible to acidic hydrolysis of the methoxymethoxy group.

Table 2: Key Physicochemical Properties

PropertyValueConditionsReference
Molecular Weight222.16 g/mol-
Boiling Point42–43°C4 Torr
Density~1.3 g/cm³Estimated

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient benzene ring undergoes electrophilic substitution at the para position to the trifluoromethoxy group. Example reactions include:

  • Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.

  • Halogenation: Bromination with Br₂/FeBr₃ yields mono- or di-substituted products.

Hydrolysis and Deprotection

The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate phenolic -OH groups, enabling further derivatization.

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. Its trifluoromethoxy group enhances lipid solubility and metabolic stability, making it valuable in drug design.

Agrochemicals

Used in developing herbicides and insecticides, where the trifluoromethoxy group improves pesticidal activity and environmental persistence.

Materials Science

Incorporated into liquid crystals and polymers to modulate dielectric properties and thermal stability.

Comparative Analysis with Structural Analogs

Para-Substituted Isomer (1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene)

  • CAS RN: 851341-40-7 .

  • Properties: Higher melting point due to symmetrical substitution but similar reactivity .

Methyl-Substituted Analog (1-Methyl-3-(trifluoromethoxy)benzene)

  • CAS RN: 705-44-2 .

  • Contrast: The methyl group reduces polarity, lowering solubility in polar solvents compared to the methoxymethoxy derivative .

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